Paranyline Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Paranyline Hydrochloride can be synthesized through the Pinner reaction, which involves the reaction of a nitrile with alcohol in the presence of acid to form an iminoether. This intermediate is then treated with ammonia to yield the primary amidine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Paranyline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Paranyline Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Paranyline Hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Paranyline Hydrochloride include other benzenecarboximidamide derivatives and fluorenyl compounds. Examples include:
- 4-(9H-fluoren-9-ylidenemethyl)benzenecarboximidamide
- α-Fluoren-9-ylidene-p-toluamidine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
5585-60-4 |
---|---|
Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-(fluoren-9-ylidenemethyl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C21H16N2.ClH/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-13H,(H3,22,23);1H |
InChI Key |
INDZCVYWKNWKIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |
Appearance |
Solid powder |
5585-60-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Paranyline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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